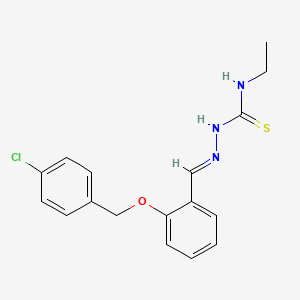
2-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C17H18ClN3OS and a molecular weight of 347.87 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
The synthesis of 2-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2-((4-Chlorobenzyl)oxy)benzaldehyde with N-ethylthiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
2-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer treatment.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone involves its interaction with various molecular targets. It is known to inhibit the mitochondrial membrane potential, leading to the release of cytochrome c and the induction of apoptosis in cancer cells . This compound also interferes with the replication of certain viruses by inhibiting viral enzymes .
Comparison with Similar Compounds
2-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazones, such as:
- 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone
- 2-((4-Chlorobenzyl)oxy)benzaldehyde N-cyclohexylthiosemicarbazone
- 2-((4-Bromobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity . The unique combination of the 4-chlorobenzyl and N-ethylthiosemicarbazone moieties in this compound contributes to its distinct properties and potential applications.
Properties
CAS No. |
302562-44-3 |
|---|---|
Molecular Formula |
C17H18ClN3OS |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C17H18ClN3OS/c1-2-19-17(23)21-20-11-14-5-3-4-6-16(14)22-12-13-7-9-15(18)10-8-13/h3-11H,2,12H2,1H3,(H2,19,21,23)/b20-11+ |
InChI Key |
DOIRGGUUJKITDN-RGVLZGJSSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















